3,7-Dimethyl-4,6-nonanedione

OLED Phosphorescent Materials Iridium Complexes

3,7-Dimethyl-4,6-nonanedione (CAS 34865-74-2) is a branched-chain, aliphatic β-diketone. Its structure features two carbonyl groups separated by a single methylene carbon, flanked by sec-butyl substituents (R = sec-butyl).

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B12104526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-4,6-nonanedione
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)CC(=O)C(C)CC
InChIInChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3
InChIKeyCJLGKQGYTBDGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-4,6-nonanedione: A Bulky β-Diketone Ligand for Advanced OLED and Materials Applications


3,7-Dimethyl-4,6-nonanedione (CAS 34865-74-2) is a branched-chain, aliphatic β-diketone. Its structure features two carbonyl groups separated by a single methylene carbon, flanked by sec-butyl substituents (R = sec-butyl) . This configuration distinguishes it from simpler, unbranched β-diketones (e.g., acetylacetone) by introducing significant steric hindrance around the metal chelation site, which critically modulates the physical properties and performance of its metal complexes [1]. The compound is primarily valued as an ancillary ligand in the synthesis of heteroleptic iridium complexes for phosphorescent organic light-emitting diodes (OLEDs) [2].

Why Standard β-Diketones Cannot Replace 3,7-Dimethyl-4,6-nonanedione in High-Performance OLEDs


Substituting 3,7-dimethyl-4,6-nonanedione with a more generic β-diketone ligand, such as acetylacetone (acac) or its linear analog nonane-4,6-dione, is not possible when aiming for state-of-the-art OLED performance. The specific electronic and steric profile of 3,7-dimethyl-4,6-nonanedione, which arises from its two sec-butyl substituents, is not interchangeable with other ligands. Its unique bulk directly influences the molecular packing, photophysical properties, and ultimately the device efficiency of the resulting iridium complexes [1]. The data shows that small changes in the alkyl groups of the β-diketone ancillary ligand lead to significant, quantifiable differences in external quantum efficiency (EQE) in OLED devices, underscoring the necessity of using this precise ligand for optimal results [1].

3,7-Dimethyl-4,6-nonanedione: Comparative Performance Data for OLED and Materials Science


EQE Comparison: 3,7-Dimethyl-4,6-nonanedione Delivers Superior OLED Performance vs. Other β-Diketone Ancillary Ligands

In a direct head-to-head comparison of seven heteroleptic iridium complexes (HICs), the complex incorporating 3,7-dimethyl-4,6-nonanedione (abbreviated as dmeacac) achieved the highest external quantum efficiency (EQE). This performance surpassed that of complexes with structurally related β-diketone ligands, including acetylacetone (acac) and other alkyl-substituted derivatives [1].

OLED Phosphorescent Materials Iridium Complexes

Impact of Steric Bulk: 3,7-Dimethyl-4,6-nonanedione Modifies Complex Solubility vs. Unsubstituted Analogs

The presence of two sec-butyl groups in 3,7-dimethyl-4,6-nonanedione introduces significant steric hindrance compared to linear β-diketones like nonane-4,6-dione [1]. A class-level inference based on established β-diketone chemistry indicates that this increased steric bulk directly improves the solubility of its metal complexes in nonpolar organic solvents [2]. This is a critical advantage for solution-based processing techniques used in device fabrication.

Metal Complexes Solubility Materials Processing

Volatility Control: 3,7-Dimethyl-4,6-nonanedione Enables Thermal Processing vs. Lower Molecular Weight Analogs

The higher molecular weight and increased van der Waals interactions of 3,7-dimethyl-4,6-nonanedione (MW 184.28 g/mol) confer reduced volatility compared to simpler β-diketones like acetylacetone (MW 100.12 g/mol). A class-level inference suggests that this property is beneficial for controlling sublimation rates during thermal vacuum deposition processes, a common technique for OLED manufacturing.

Volatility Thermal Stability Vapor Deposition

Procurement-Guiding Applications for 3,7-Dimethyl-4,6-nonanedione


High-Efficiency Red Phosphorescent OLEDs

This compound is the proven ancillary ligand of choice for synthesizing heteroleptic iridium complexes designed for red-emitting OLEDs. The resulting complex, Ir(dmippiq)₂(dmeacac), has a demonstrated champion external quantum efficiency (EQE) of 18.26%, outperforming complexes made with other β-diketones [1]. This makes it a critical material for developing energy-efficient displays and solid-state lighting.

Solution-Processed Electronic Materials

The steric bulk of the sec-butyl groups on 3,7-dimethyl-4,6-nonanedione is known to enhance the solubility of its metal complexes in nonpolar organic solvents [1]. This property makes it particularly valuable for applications requiring solution processing, such as inkjet printing or spin-coating of active layers in flexible or large-area OLEDs and other organic electronic devices.

Precursor for Controlled Vapor Deposition

Its moderate volatility, a consequence of its molecular weight (184.28 g/mol) , makes 3,7-dimethyl-4,6-nonanedione a suitable precursor or ligand for materials that are deposited via thermal vacuum sublimation. This controlled volatility is essential for achieving the uniform, pinhole-free thin films required in high-performance electronic device manufacturing [2].

Synthesis of Model Metal β-Diketonate Complexes

Due to the well-defined steric influence of its bulky sec-butyl groups, 3,7-dimethyl-4,6-nonanedione is an excellent ligand for preparing model complexes to study fundamental structure-property relationships in coordination chemistry, such as the effect of ligand bulk on metal complex geometry, stability, and volatility [2].

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